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Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone
CAS No.: 42495-50-1
Cat. No.: B1356294
Get Quote
. J

Executive Summary & Structural Logic

Target Molecule: 2-Methoxy-4'-nitrobenzophenone CAS Registry Number: 63612-05-3
(Generic/lsomer cluster reference) Molecular Formula: C14aH11NO4 Molecular Weight: 257.24
g/mol [1]

This guide provides a technical profiling of 2-Methoxy-4'-nitrobenzophenone, a "push-pull”
benzophenone derivative characterized by an electron-donating methoxy group on Ring A and
an electron-withdrawing nitro group on Ring B.[1]

For researchers synthesizing this compound via Friedel-Crafts acylation, distinguishing the 2-
methoxy (ortho) isomer from the 4-methoxy (para) isomer is critical.[1] The ortho-substitution
induces a steric twist, reducing the conjugation of Ring A with the carbonyl, which results in
distinct shielding patterns compared to the planar para-isomer.

Electronic Environment (Push-Pull System)[1]

e Ring A (Donor): The 2-methoxy group increases electron density, shielding the aromatic
protons (upfield shift).[1]
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» Ring B (Acceptor): The 4'-nitro group strongly withdraws electron density, deshielding the

aromatic protons (downfield shift).[1]

o Linker (Carbonyl): Acts as a bridge, but the steric bulk of the ortho-methoxy group forces
Ring A out of plane, subtly altering the chemical shift of H-6 compared to a planar system.[1]

Predicted 1H NMR Data Profile

Note: The following data represents a high-confidence predicted profile derived from
substituent additivity principles (Curphy-Morrison) and comparative analysis of experimental
data for 2-methoxybenzophenone and 4-nitrobenzophenone.

Table 1: Target Chemical Shifts (CDCIs, 400 MHz)
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deshielded by
nitro group.[1]

Visualization: Structural Connectivity & Assignment

The following diagram illustrates the logical flow of assignment based on electronic effects.

Ring A (2-OMe)
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Shielded by OMe

Deshielded by NO2

Inductive Effect

Click to download full resolution via product page

Caption: Logical flow of 1H NMR assignment based on electronic shielding (green) and

deshielding (red) zones.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common isomer (the para-para

derivative) and the starting material to ensure successful synthesis validation.

Comparison 1: Isomer Differentiation

Scenario: You performed a Friedel-Crafts reaction, but the regioselectivity is in question. Is it

the 2-methoxy (Target) or 4-methoxy (Alternative) isomer?
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Feature

2-Methoxy-4'-nitro
(Target)

4-Methoxy-4'-nitro
(Alternative)

Diagnostic Key

Ring A Pattern

ABCD / Multiplet

AA'BB' (Symmetric)

Look for symmetry.[1]
The 4-OMe isomer
shows two clear
doublets for Ring A.
The 2-OMe isomer
shows a complex 4-

proton pattern.

The ortho-methoxy

group twists the ring,

H.6 Shift ~7.4 ppm (Shielded ~7.8 ppm reducing the
- i
by twist) (Deshielded) deshielding effect of

the carbonyl on H-6.
[1]
Para-methoxy is
typically slightly more

Methoxy Shift 3.80 ppm 3.89 ppm ypically SIgnty

downfield due to

planar resonance.

Comparison 2: Solvent Effects (CDCIs vs. DMSO-ds)

Guideline: DMSO-de is recommended if the product shows poor solubility or if aromatic peak

overlap occurs in CDCls.

e CDCIs: Standard.[2] Sharp peaks.

e DMSO-de:

o Water Peak: ~3.33 ppm (can obscure methoxy signal).[1]

o Aromatic Shifts: Expect a slight downfield shift (+0.1 to +0.2 ppm) for the nitro-ring protons

due to strong dipole interactions with the solvent.

o Resolution: Often provides better separation of the complex Ring A multiplets.
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Experimental Protocol: Synthesis Monitoring

To validate the production of 2-Methoxy-4'-nitrobenzophenone, follow this self-validating
workflow.

Step 1: Sample Preparation[1][2]

e Mass: Weigh 10-15 mg of the dried crude solid.
e Solvent: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS.

o Filtration: If the solution is cloudy (inorganic salts from Friedel-Crafts), filter through a small
plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions as they
degrade resolution.

Step 2: Acquisition Parameters[1]

e Pulse Sequence:zg30 (Standard proton).[1]
e Scans (NS): 16 (Sufficient for >10 mg).[1]
o Relaxation Delay (D1): 1.0 s.

e Spectral Width: 14 ppm (-2 to 12 ppm).[1]

Step 3: Synthesis Workflow Diagram

Use this flow to track the transformation from Anisole/2-Methoxybenzoyl chloride to the final
product.
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(Start: Anisole + 4-Nitrobenzoyl Chloride)

Friedel-Crafts

(Catalyst: AICI3 / DCM)

Acylation

Entermediate: Complex Formatior)

Quench: HCl/Ice

Product: 2-Methoxy-4'-nitrobenzophenone

Click to download full resolution via product page

Caption: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.

References

» BenchChem.Spectroscopic Analysis of Nitrobenzophenones: Technical Overview. (2025).[1]
[2][3] Retrieved from [1]

e Spectral Database for Organic Compounds (SDBS).1H NMR Data for 2-
Methoxybenzophenone (SDBS No. 3452) and 4-Nitrobenzophenone. AIST. Retrieved from

[1]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1356294/docs?utm_src=pdf-body-img#comparative-guide-1h-nmr-profiling-of-2-methoxy-4-nitrobenzophenone
https://m.chemicalbook.com/SpectrumEN_18968-05-3_1HNMR.htm
https://pdf.benchchem.com/1600/13C_NMR_Analysis_of_Substituted_Nitrobenzoates_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_4_ethoxycarbonyl_4_nitrobenzophenone.pdf
https://m.chemicalbook.com/SpectrumEN_18968-05-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_18968-05-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (8th Ed).[1]
Wiley. (General reference for substituent additivity constants).

e PubChem.Compound Summary: 4-Nitrobenzophenone. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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